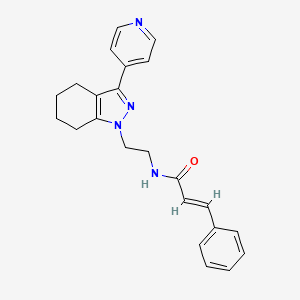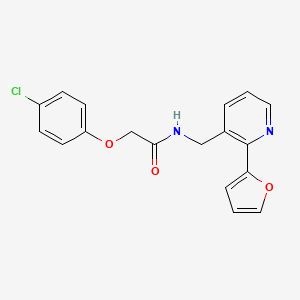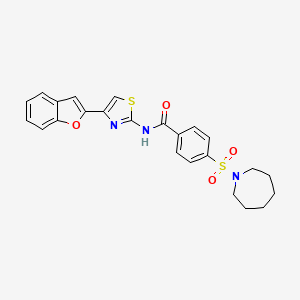
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide” is a complex organic compound. It contains a pyridin-4-yl group, a tetrahydro-1H-indazol-1-yl group, and a cinnamamide group . These groups are common in many bioactive compounds and could potentially give this compound a variety of biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydro-1H-indazol-1-yl group and the coupling of this group with the pyridin-4-yl group . The cinnamamide group could then be attached through an amide bond formation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The pyridin-4-yl and tetrahydro-1H-indazol-1-yl groups could potentially form a planar structure, while the cinnamamide group could add some three-dimensionality .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The pyridin-4-yl and tetrahydro-1H-indazol-1-yl groups could potentially undergo a variety of reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its constituent groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Chemistry
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide is a compound that has been explored in various synthetic chemistry applications. Zhu et al. (2003) describe a process involving [4 + 2] annulation with N-tosylimines, leading to the synthesis of tetrahydropyridines, which are structurally similar to this compound. This process emphasizes the compound's role in creating complex molecular structures with potential applications in pharmaceuticals and materials science (Zhu, Lan, & Kwon, 2003).
Biological Activities
The compound has been a focus in studies exploring its potential biological activities. For example, Raffa et al. (2019) synthesized related compounds, highlighting their application in studying mechanisms of action in cell pathways, such as activating p53 and influencing apoptotic pathways (Raffa et al., 2019). This indicates the compound's relevance in cancer research and therapy development.
Antimicrobial and Antifungal Properties
Some studies have explored the antimicrobial and antifungal properties of compounds structurally similar to this compound. Padmavathi et al. (2011) investigated the antimicrobial activity of amido-linked bis-heterocycles derived from cinnamamide, suggesting potential applications in combating bacterial and fungal infections (Padmavathi, Kumari, Venkatesh, & Padmaja, 2011).
Drug Development and Catalysis
The compound's structural complexity and diverse functionalities make it a candidate for drug development and catalysis. Research by Ruff et al. (2016) on related pyridinesulfonamide derivatives in catalysis demonstrates the potential of such compounds in industrial and pharmaceutical applications (Ruff, Kirby, Chan, & O'Connor, 2016).
Material Science Applications
In material science, the compound can contribute to the synthesis of advanced materials. Jung et al. (2008) examined the use of DMF, a compound related to this compound, in enhancing the luminescence properties of phosphor particles, indicating potential applications in lighting and display technologies (Jung, Kang, & Park, 2008).
Mechanism of Action
Target of Action
Similar compounds with indole and pyridine moieties have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It’s known that compounds with similar structures can interact with their targets through a variety of mechanisms, including binding to active sites, allosteric modulation, or inducing conformational changes .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to induce a variety of effects at the molecular and cellular level, including changes in gene expression, enzyme activity, and cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-phenyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-22(11-10-18-6-2-1-3-7-18)25-16-17-27-21-9-5-4-8-20(21)23(26-27)19-12-14-24-15-13-19/h1-3,6-7,10-15H,4-5,8-9,16-17H2,(H,25,28)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRLUUBNOCPBHK-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C=CC3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)/C=C/C3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)



![2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2820865.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2820867.png)
![N'-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2-(2-fluorophenoxy)propanehydrazide](/img/structure/B2820869.png)


![1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2820872.png)

![2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2820876.png)